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Compound of Interest
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Introduction

Echinochrome A (Ech A), chemically known as 7-ethyl-2,3,5,6,8-pentahydroxy-1,4-
naphthoquinone, is a polyhydroxylated naphthoquinone pigment isolated from sea urchins.[1]
[2] With a molecular weight of 266 g/mol , this dark red crystalline powder is practically
insoluble in water but moderately soluble in ethanol.[1] For decades, Echinochrome A has
been the subject of extensive scientific and clinical investigation due to its potent antioxidant
and anti-inflammatory properties.[2][3] The active substance is utilized in the clinically approved
drug Histochrome® for treating conditions like myocardial infarction and glaucoma.[4][5] This
technical guide provides a comprehensive overview of the pharmacological profile of
Echinochrome A, detailing its mechanisms of action, summarizing quantitative data from
preclinical and clinical studies, and outlining key experimental methodologies.

Physicochemical Properties

Echinochrome A is a dark red crystalline powder with a melting point of -219 to 221.5 °C.[1] It
is moderately soluble in alcohol, very slightly soluble in chloroform, and practically insoluble in
water.[1] Its lipophilicity and stability are notably influenced by pH conditions.[6]

Pharmacodynamics: Mechanism of Action

Echinochrome A exerts its pharmacological effects through a multi-targeted approach,
primarily centered around its potent antioxidant and anti-inflammatory activities. These actions

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b3426292?utm_src=pdf-interest
https://www.benchchem.com/product/b3426292?utm_src=pdf-body
https://www.mdpi.com/1660-3397/19/8/412
https://en.wikipedia.org/wiki/Echinochrome_A
https://www.mdpi.com/1660-3397/19/8/412
https://www.benchchem.com/product/b3426292?utm_src=pdf-body
https://en.wikipedia.org/wiki/Echinochrome_A
https://www.researchgate.net/figure/HPLC-analysis-of-standard-echinochrome-a-and-echinochrome-extracted-from-Sea-urchin-b_fig1_350980419
https://biomedres.us/pdfs/BJSTR.MS.ID.009252.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6315383/
https://www.benchchem.com/product/b3426292?utm_src=pdf-body
https://www.benchchem.com/product/b3426292?utm_src=pdf-body
https://www.mdpi.com/1660-3397/19/8/412
https://www.mdpi.com/1660-3397/19/8/412
https://pubmed.ncbi.nlm.nih.gov/37004327/
https://www.benchchem.com/product/b3426292?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3426292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

are attributed to its unique chemical structure, which allows it to scavenge reactive oxygen
species (ROS), chelate metal ions, and modulate key signaling pathways.[1]

Antioxidant Activity

The antioxidant properties of Echinochrome A are a cornerstone of its therapeutic potential. It
functions through several mechanisms:

e ROS Scavenging: Echinochrome A directly scavenges free radicals, including superoxide
and hydroxyl radicals.[7][8]

« Inhibition of Lipid Peroxidation: It effectively inhibits lipid peroxidation, protecting cell
membranes from oxidative damage.[1][8]

o Metal lon Chelation: The naphthazarin fragment in its structure allows for the chelation of
metal ions like ferrous iron, preventing them from participating in Fenton reactions that
generate ROS.[8][9]

o Regulation of Cellular Redox Potential: Echinochrome A helps maintain the cellular redox
balance.[9] In H9c2 cardiomyocytes, Echinochrome A at concentrations of 10 and 25 pM
demonstrated significant scavenging activity against hydrogen peroxide-induced ROS.[10]

o Enhancement of Antioxidant Enzyme Activity: In a rat model of sepsis, Echinochrome A
administration significantly increased the activities of antioxidant enzymes such as
superoxide dismutase (SOD), catalase, glutathione peroxidase, glutathione reductase, and
glutathione-S-transferase.[1]

Anti-inflammatory Effects

Echinochrome A demonstrates significant anti-inflammatory properties by modulating various
signaling pathways and the production of inflammatory mediators.

e Inhibition of Pro-inflammatory Cytokines: Echinochrome A has been shown to suppress the
levels of pro-inflammatory cytokines. For instance, in a rat model of lipopolysaccharide-
induced uveitis, intravenous injection of Echinochrome A at doses of 0.1, 1, and 10 mg/kg
resulted in a dose-dependent reduction of TNF-a levels in the intraocular fluid.[1] It also
downregulates other pro-inflammatory cytokines such as IL-1f3, IL-6, IL-8, and IFN-y.[4][7]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.mdpi.com/1660-3397/19/8/412
https://www.benchchem.com/product/b3426292?utm_src=pdf-body
https://www.benchchem.com/product/b3426292?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8151293/
https://pubmed.ncbi.nlm.nih.gov/11566058/
https://www.mdpi.com/1660-3397/19/8/412
https://pubmed.ncbi.nlm.nih.gov/11566058/
https://pubmed.ncbi.nlm.nih.gov/11566058/
https://www.mdpi.com/1660-3397/12/8/4602
https://www.benchchem.com/product/b3426292?utm_src=pdf-body
https://www.mdpi.com/1660-3397/12/8/4602
https://www.benchchem.com/product/b3426292?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4071590/
https://www.benchchem.com/product/b3426292?utm_src=pdf-body
https://www.mdpi.com/1660-3397/19/8/412
https://www.benchchem.com/product/b3426292?utm_src=pdf-body
https://www.benchchem.com/product/b3426292?utm_src=pdf-body
https://www.benchchem.com/product/b3426292?utm_src=pdf-body
https://www.mdpi.com/1660-3397/19/8/412
https://biomedres.us/pdfs/BJSTR.MS.ID.009252.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8151293/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3426292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Modulation of Immune Cells: Echinochrome A can induce the generation of T-regulatory
cells and M2 macrophages, which are anti-inflammatory, by inhibiting TNF-a and activating
the anti-inflammatory cytokine IL-10.[1]

* NF-kB Pathway Inhibition: The anti-inflammatory effects of Echinochrome A are partly
mediated through the inhibition of the NF-kB pathway, a key regulator of inflammation. This
inhibition is linked to a decrease in ROS production in eye tissues.[1][7]

o Aryl Hydrocarbon Receptor (AhR) Agonism: Echinochrome A acts as an agonist for the aryl
hydrocarbon receptor (AhR), which can shift the immune response and inhibit the NF-kB
pathway.[7][11]

Cardioprotective Effects

Echinochrome A exhibits robust cardioprotective effects, which have been demonstrated in
various preclinical and clinical settings.

» Mitochondrial Protection: Echinochrome A protects mitochondrial function in
cardiomyocytes. It attenuates mitochondrial damage and cell death induced by cardiotoxins
by preserving the mitochondrial membrane potential and reducing ROS levels.[1][12] Co-
treatment with 1 or 3 yM Echinochrome A prevented the decrease in mitochondrial
membrane potential and the increase in ROS levels in H9c2 cells exposed to cardiotoxic
agents.[12]

» Modulation of MAPK Signaling: The cardioprotective effect of Echinochrome A is facilitated
by the downregulation of the ERK/IJNK and p38 MAP kinase cell death signaling pathways.
[11[12]

o Enhancement of Mitochondrial Biogenesis: Echinochrome A enhances mitochondrial
biogenesis and oxidative phosphorylation in cardiomyocytes. Treatment of H9c2 cells with 10
MM Echinochrome A for 24 hours increased mitochondrial mass by 150%.[1][9] This is
achieved by modulating the expression of mitochondrial biogenesis regulatory genes,
including PGC-1a and NRF-1.[13][14]

« Inhibition of SERCA2A: Echinochrome A can negatively regulate cardiac contractility by
inhibiting SERCAZ2A activity, leading to a reduction in internal Ca2+ stores.[15]
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Neuroprotective Effects

Echinochrome A has shown promise in protecting against neurological damage in models of
stroke and neurodegenerative diseases.

o Reduction of Cerebral Edema: In animal models of hemorrhagic stroke, intraperitoneal
injection of Histochrome (0.7 mg/kg) effectively reduced cerebral edema and alleviated

neurological symptoms in rats.[1]

o Cell Survival Regulation: In a rat model of middle cerebral artery occlusion, Echinochrome
A administered after reperfusion was shown to ameliorate physiological deterioration by
protecting against cell death.[16]

¢ Acetylcholinesterase Inhibition: Echinochrome A has been found to inhibit
acetylcholinesterase (AChE) in vitro in an irreversible and uncompetitive manner, suggesting
potential therapeutic applications in conditions like Alzheimer's disease.[17][18]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on Echinochrome
A.

Table 1: In Vivo Anti-inflammatory Effects of Echinochrome A
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Table 2: In Vitro Cardioprotective and Mitochondrial Effects of Echinochrome A
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Signaling Pathways and Experimental Workflows
Cardioprotective Signaling Pathway of Echinochrome A

Echinochrome A confers cardioprotection by modulating multiple signaling pathways, primarily

by mitigating oxidative stress and inhibiting apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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